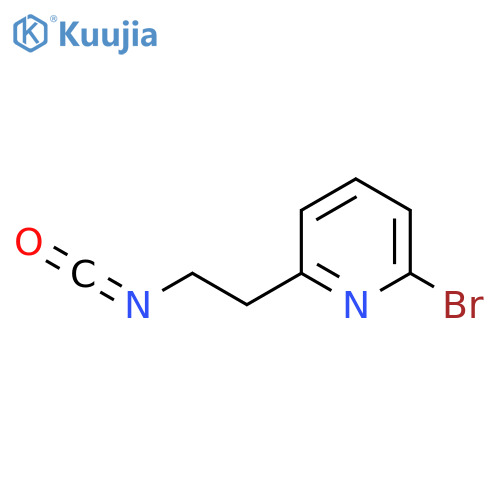Cas no 2649084-02-4 (2-bromo-6-(2-isocyanatoethyl)pyridine)

2649084-02-4 structure
商品名:2-bromo-6-(2-isocyanatoethyl)pyridine
2-bromo-6-(2-isocyanatoethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-bromo-6-(2-isocyanatoethyl)pyridine
- 2649084-02-4
- EN300-1918392
-
- インチ: 1S/C8H7BrN2O/c9-8-3-1-2-7(11-8)4-5-10-6-12/h1-3H,4-5H2
- InChIKey: JATGBPDOOZXKHQ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(CCN=C=O)=N1
計算された属性
- せいみつぶんしりょう: 225.97418g/mol
- どういたいしつりょう: 225.97418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 42.3Ų
2-bromo-6-(2-isocyanatoethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1918392-0.05g |
2-bromo-6-(2-isocyanatoethyl)pyridine |
2649084-02-4 | 0.05g |
$924.0 | 2023-09-17 | ||
| Enamine | EN300-1918392-0.25g |
2-bromo-6-(2-isocyanatoethyl)pyridine |
2649084-02-4 | 0.25g |
$1012.0 | 2023-09-17 | ||
| Enamine | EN300-1918392-10g |
2-bromo-6-(2-isocyanatoethyl)pyridine |
2649084-02-4 | 10g |
$4729.0 | 2023-09-17 | ||
| Enamine | EN300-1918392-1.0g |
2-bromo-6-(2-isocyanatoethyl)pyridine |
2649084-02-4 | 1g |
$1100.0 | 2023-06-02 | ||
| Enamine | EN300-1918392-2.5g |
2-bromo-6-(2-isocyanatoethyl)pyridine |
2649084-02-4 | 2.5g |
$2155.0 | 2023-09-17 | ||
| Enamine | EN300-1918392-5g |
2-bromo-6-(2-isocyanatoethyl)pyridine |
2649084-02-4 | 5g |
$3189.0 | 2023-09-17 | ||
| Enamine | EN300-1918392-0.1g |
2-bromo-6-(2-isocyanatoethyl)pyridine |
2649084-02-4 | 0.1g |
$968.0 | 2023-09-17 | ||
| Enamine | EN300-1918392-0.5g |
2-bromo-6-(2-isocyanatoethyl)pyridine |
2649084-02-4 | 0.5g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1918392-5.0g |
2-bromo-6-(2-isocyanatoethyl)pyridine |
2649084-02-4 | 5g |
$3189.0 | 2023-06-02 | ||
| Enamine | EN300-1918392-10.0g |
2-bromo-6-(2-isocyanatoethyl)pyridine |
2649084-02-4 | 10g |
$4729.0 | 2023-06-02 |
2-bromo-6-(2-isocyanatoethyl)pyridine 関連文献
-
2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
2649084-02-4 (2-bromo-6-(2-isocyanatoethyl)pyridine) 関連製品
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
